

glabrene molecular docking validation experimental

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Compound Focus: Glabrene

CAS No.: 60008-03-9

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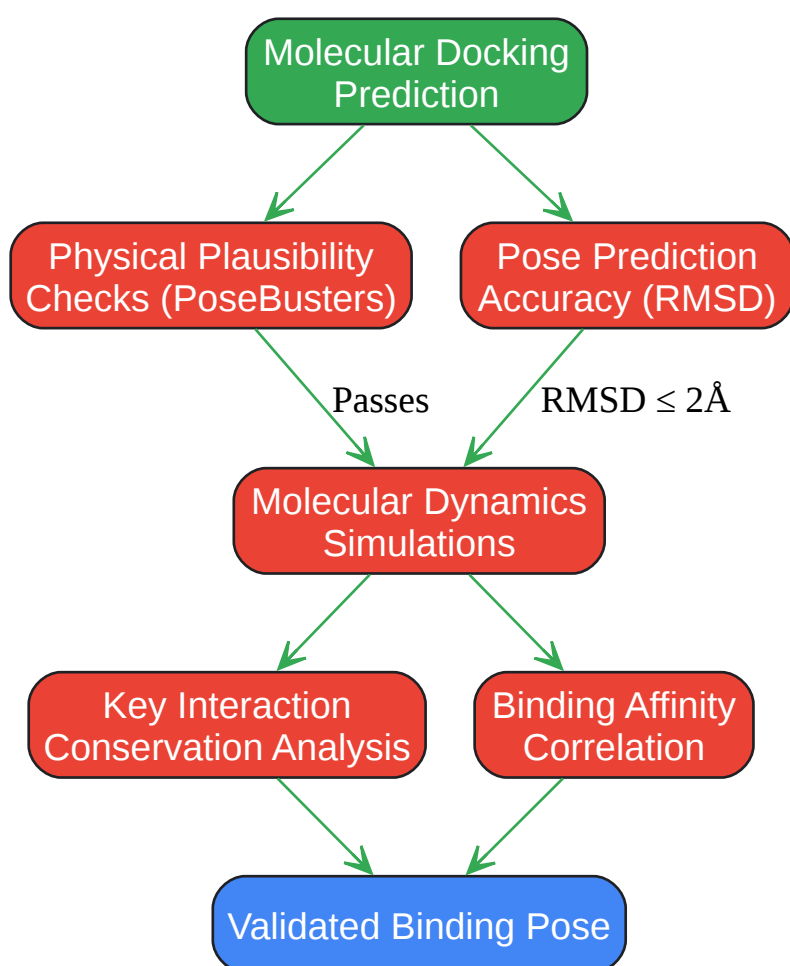
General Molecular Docking Validation Workflow

Although specific data for **glabrene** is limited, the table below outlines the standard experimental and computational techniques used to validate molecular docking predictions, which are applicable to any compound [1] [2] [3].

Validation Technique	Description	Typical Application in Validation
Pose Prediction Accuracy [2]	Compares the root-mean-square deviation (RMSD) between computationally predicted and experimentally observed ligand poses.	An RMSD ≤ 2 Å is a common threshold for a successful docking prediction.
Physical Plausibility Checks [2]	Uses tools like PoseBusters to check for structural issues like incorrect bond lengths, steric clashes, or improper stereochemistry.	Ensures the predicted pose is chemically and physically realistic.
Binding Affinity Correlation	Correlates computationally predicted binding energies or scores with experimentally measured values (e.g., IC ₅₀ , K _i).	A strong correlation indicates the scoring function can reliably rank compounds.
Molecular Dynamics (MD)	Simulates the movement of the protein-ligand complex over time to assess the stability of	A stable complex throughout a simulation (e.g., 100 ns)

Validation Technique	Description	Typical Application in Validation
Simulations [1]	the predicted pose.	reinforces the docking result.
Interaction Conservation Analysis	Checks if key intermolecular interactions (H-bonds, hydrophobic contacts) seen in crystal structures are recapitulated in the docking pose.	Recovery of critical interactions increases confidence in the predicted binding mode.

The relationships between these validation techniques are illustrated in the following workflow:



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References

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